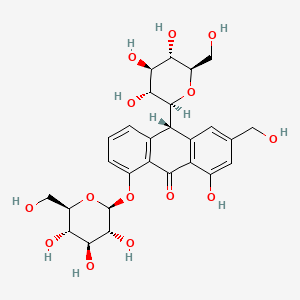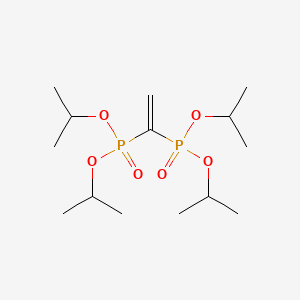
2-Chloro-3-(trifluoromethyl)phenylacetic acid
説明
2-Chloro-3-(trifluoromethyl)phenylacetic acid (CTFA) is an organic compound that has gained significant attention in recent years due to its potential applications in both scientific research and laboratory experiments. CTFA has been found to display a variety of biochemical and physiological effects, making it a valuable tool for researchers to study and explore.
科学的研究の応用
Structural Analysis and Chemical Reactions
Research has delved into the structural properties and reactivity of halogenated phenylacetic acids, including 2-Chloro-3-(trifluoromethyl)phenylacetic acid. Comparative DFT studies have provided insights into the reactivity, acidity, and vibrational spectra of such compounds, enhancing our understanding of their chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).
Catalysis and Synthetic Applications
The compound has shown utility in catalysis, particularly in improving the yield of certain reactions. For example, carboxylic acid additives, including phenylacetic acid derivatives, have been found to significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions, demonstrating its potential in the synthesis of complex organic molecules (Moon & Stephens, 2013).
Environmental Chemistry
In the realm of environmental chemistry, halogenated phenylacetic acids have been studied for their potential as herbicides. The structural modifications, such as the introduction of chloro and trifluoromethyl groups, have been explored for their effects on plant growth-regulating activity. This research has implications for the development of new, more selective herbicides (Pybus, Wain, & Wightman, 1958).
Photocatalysis
The photocatalytic applications of halogenated phenylacetic acids, including their role in the decarboxylation of arylacetic acids under specific conditions, have been investigated. Such studies are crucial for understanding the mechanisms of photocatalyzed reactions and their potential applications in organic synthesis (Capaldo et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatization techniques involving carboxylic acids have been developed to improve the detection of these compounds in environmental samples. Research on in situ derivatization of carboxylic acids by ionic carbodiimides for electron-capture detection highlights the relevance of 2-Chloro-3-(trifluoromethyl)phenylacetic acid derivatives in enhancing analytical methodologies (Ford, Burns, & Ferry, 2007).
特性
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWYZAIWWNAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396963 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
22902-84-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



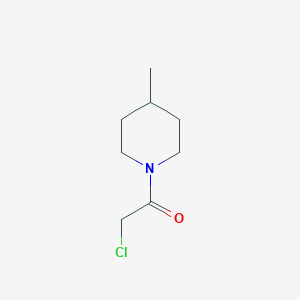


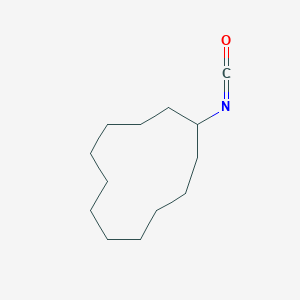


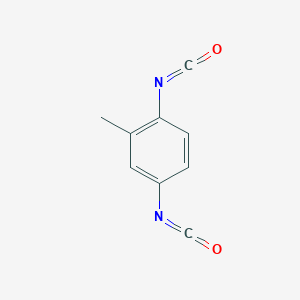
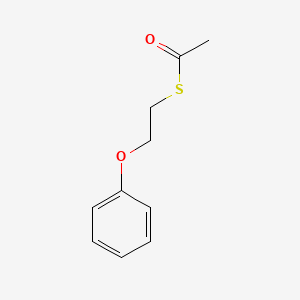

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)

